2-Methyl-5-phenylbenzoic acid
Overview
Description
Synthesis Analysis
An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . The key process in this strategy is the nitration of methyl 3-methylbenzoate . This procedure utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylbenzoic acid affects the strength of an acid or base . The strengths of acids and bases vary over many orders of magnitude, and the structural and electronic factors control the acidity or basicity of a molecule .Chemical Reactions Analysis
Though any type of chemical reaction may serve as the basis for a titration analysis, the three described in this chapter (precipitation, acid-base, and redox) are most common .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 188-189 degrees Celsius . Its molecular weight is 212.25 g/mol .Scientific Research Applications
Photocatalytic Properties
2-Methyl-5-phenylbenzoic acid and its derivatives have been explored for their photocatalytic properties. A study involved the synthesis of coordination complexes using a dicarboxylic acid derivative, demonstrating significant efficacy in the UV-light-driven degradation of organic dye pollutants like methyl violet, indicating a potential application in environmental remediation and pollution control (Lu et al., 2021).
Synthetic Routes to Phenols
The compound has been used in the synthesis of phenols. Research shows that this compound derivatives can undergo photorearrangements to produce highly substituted phenols, which are valuable in various chemical syntheses (Guo et al., 2001).
Antioxidant Properties
Research on marine-derived fungi revealed phenyl ether derivatives, structurally similar to this compound, possessing strong antioxidant activities. This highlights the potential of such compounds in developing antioxidant agents (Xu et al., 2017).
Proton Shuttle in Chemical Reactions
A study examined various 2-arylbenzoic acids as proton shuttles in chemical reactions, indicating that similar compounds, including this compound derivatives, could have applications in facilitating selective chemical processes (Pi et al., 2018).
Organic Synthesis and Catalysis
Several studies have focused on the synthesis and characterization of compounds structurally related to this compound, emphasizing their utility in organic synthesis and as catalysts in various chemical reactions. These include the creation of new ligands for copper complexes, which demonstrate unique structural and magnetic properties (Gomila et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to mefenamic acid , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
Mefenamic acid binds to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
By inhibiting COX-1 and COX-2, the compound could potentially disrupt the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
Based on the pharmacokinetics of structurally similar compounds like mefenamic acid, it can be inferred that these properties would significantly impact the bioavailability of the compound .
Result of Action
Based on the effects of structurally similar compounds like mefenamic acid, it can be inferred that the compound may have anti-inflammatory and analgesic effects due to its potential inhibition of prostaglandin synthesis .
Properties
IUPAC Name |
2-methyl-5-phenylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSGYCUASKQTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325309 | |
Record name | 4-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-35-9 | |
Record name | NSC409609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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